molecular formula C10H12INO B12043664 N-(2,3-dimethylphenyl)-2-iodoacetamide CAS No. 522629-36-3

N-(2,3-dimethylphenyl)-2-iodoacetamide

Cat. No.: B12043664
CAS No.: 522629-36-3
M. Wt: 289.11 g/mol
InChI Key: NBJJOGNDMHFQDF-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-iodoacetamide is an organic compound characterized by the presence of an iodoacetamide group attached to a 2,3-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-iodoacetamide typically involves the reaction of 2,3-dimethylaniline with iodoacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere to prevent oxidation of the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-iodoacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF) are employed.

Major Products Formed

    Substitution Reactions: Products include N-(2,3-dimethylphenyl)-2-azidoacetamide, N-(2,3-dimethylphenyl)-2-thioacetamide, and N-(2,3-dimethylphenyl)-2-methoxyacetamide.

    Oxidation Reactions: Products include this compound sulfoxide and this compound sulfone.

    Reduction Reactions: Products include N-(2,3-dimethylphenyl)-2-aminoacetamide.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-iodoacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with thiol groups in proteins.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-iodoacetamide involves the formation of covalent bonds with nucleophilic sites in target molecules. The iodine atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack by thiol groups in proteins. This results in the formation of stable thioether bonds, leading to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-bromoacetamide
  • N-(2,3-dimethylphenyl)-2-chloroacetamide
  • N-(2,3-dimethylphenyl)-2-fluoroacetamide

Uniqueness

N-(2,3-dimethylphenyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. This unique reactivity makes this compound a valuable compound in synthetic chemistry and biochemical research.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-iodoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO/c1-7-4-3-5-9(8(7)2)12-10(13)6-11/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJJOGNDMHFQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522629-36-3
Record name N-(2,3-DIMETHYLPHENYL)-2-IODOACETAMIDE
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